
3-Chloro-4-methoxybenzamide
Description
3-Chloro-4-methoxybenzamide (molecular formula: C₈H₈ClNO₂) is a substituted benzamide derivative featuring a chlorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring (SMILES: COC1=C(C=C(C=C1)C(=O)N)Cl) . This compound has garnered attention in medicinal chemistry due to its potent antiplasmodial activity, particularly against Plasmodium falciparum strains. Its synthesis typically involves amide coupling between substituted benzoic acids and aminobenzamide precursors, as exemplified in the preparation of related compounds .
Properties
IUPAC Name |
3-chloro-4-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYSKQBCMXRUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309986 | |
Record name | 3-Chloro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-93-8 | |
Record name | 3-Chloro-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89978-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-4-METHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxybenzamide typically involves the chlorination of 4-methoxybenzamide. One common method starts with 4-methoxybenzamide, which undergoes a chlorination reaction using phosphorus oxychloride (POCl3) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the selective substitution of the chlorine atom at the desired position .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of 3-chloro-4-methoxybenzyl alcohol as a starting material. This compound is first converted to 3-chloro-4-methoxybenzyl chloride through a chlorine substitution reaction. The benzyl chloride is then reacted with urotropin to form a quaternary ammonium salt, which is subsequently hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 3-Chloro-4-methoxybenzamide is utilized in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals. Its unique substitution pattern allows for diverse reactivity, making it a valuable intermediate in chemical reactions.
Biology
- Antimicrobial and Anticancer Properties : Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. For instance, studies have shown that derivatives of benzamides, including this compound, possess promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analyses reveal that the substitution pattern significantly influences biological activity and cytotoxicity .
Medicine
- Pharmaceutical Intermediate : Ongoing investigations are exploring the compound's role as an intermediate in drug development, particularly for anticancer therapies. For example, derivatives containing the benzamide moiety have been synthesized and tested for their efficacy against various cancer cell lines .
Industry
- Synthesis of Agrochemicals and Dyes : The compound is also employed in the production of agrochemicals and dyes, where its chemical properties can be exploited to develop effective formulations.
Case Studies
- Antiplasmodial Activity : A study evaluated various derivatives of this compound against Plasmodium falciparum strains. The results indicated that certain substitutions significantly increased antiplasmodial activity, with IC₅₀ values demonstrating potent effects against both chloroquine-sensitive and resistant strains .
- Anticancer Research : In another investigation focusing on leukemia cell lines, compounds derived from this compound exhibited varying degrees of cytotoxicity. Notably, some derivatives were found to be significantly more effective than others, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antiplasmodial activity and structure-activity relationships (SAR) of 3-chloro-4-methoxybenzamide have been extensively studied alongside analogs. Key findings are summarized below:
Antiplasmodial Activity and SAR
Table 1: Comparative Antiplasmodial Activity and Selectivity
Compound | Substituents | PfNF54 IC₅₀ (µM) | PfK1 IC₅₀ (µM) | Cytotoxicity (L-6 IC₅₀, µM) | Selectivity Index (S.I.) |
---|---|---|---|---|---|
This compound | 3-Cl, 4-OCH₃, benzamide | 0.014 | N/A | 9.24–111.2 | 380–1463 |
3-Fluoro analog | 3-F, 4-OCH₃, benzamide | 0.049 | 0.108 | Not reported | Lower than parent |
3-Trifluoromethyl analog | 3-CF₃, 4-OCH₃, benzamide | 0.019 | 0.007 | Not reported | Higher against PfK1 |
4-Methoxybenzamide (m54) | 4-OCH₃, benzamide | Not reported | N/A | Not reported | N/A |
Key Observations:
Chlorine Substitution : The 3-chloro substituent confers superior activity against the drug-sensitive PfNF54 strain (IC₅₀ = 0.014 µM), outperforming fluorinated analogs (e.g., 3-fluoro: IC₅₀ = 0.049 µM) .
Trifluoromethyl Analogs : While the 3-trifluoromethyl analog shows reduced activity against PfNF54 (IC₅₀ = 0.019 µM), it exhibits enhanced potency against the multidrug-resistant PfK1 strain (IC₅₀ = 0.007 µM), surpassing even artemisinin (IC₅₀ = 0.0064 µM) .
Benzamide Necessity: Replacement of the benzamide group with ω-(dialkylamino)acetamide or propanamide moieties abolishes antiplasmodial activity (IC₅₀ = 7.24–56.01 µM), underscoring the benzamide scaffold's critical role .
Structural Modifications and Physicochemical Properties
Table 2: Structural and Property Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP³ | Key Structural Features |
---|---|---|---|---|
This compound | C₈H₈ClNO₂ | 197.61 | 1.9 | 3-Cl, 4-OCH₃, planar benzamide core |
N-(4-butylphenyl)-3-chloro-4-methoxybenzamide | C₁₈H₂₀ClNO₂ | 325.81 | 4.7 | Extended alkyl chain (butylphenyl) |
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | C₁₀H₁₃NO₃ | 195.22 | 1.2 | 3-OH, 4-OCH₃, dimethylamide |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide | C₂₂H₁₅Cl₂N₃O₂S₂ | 488.40 | 6.9 | Benzothiazole-thiourea hybrid |
Key Insights:
- Lipophilicity : The this compound core has moderate lipophilicity (XLogP³ = 1.9), favoring membrane permeability. Derivatives with extended alkyl chains (e.g., butylphenyl) or benzothiazole groups exhibit higher XLogP³ values (4.7–6.9), which may impact bioavailability .
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance antiplasmodial activity by modulating electron density and target binding .
- Positional Effects : Moving the methoxy group to the 3-position (e.g., 4-Chloro-N-(3-methoxyphenyl)benzamide) disrupts activity, highlighting the importance of the 4-OCH₃ substituent .
Biological Activity
3-Chloro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antifungal, and anticancer agent. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 291.73 g/mol. The compound features a chloro-substituted aromatic ring and methoxy groups, which contribute to its unique chemical behavior and biological activity. The presence of the amide functional group is crucial for its interactions with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating significant inhibition of growth. For instance, studies have shown that modifications to the methoxy and chloro groups can enhance or diminish these activities, suggesting a structure-activity relationship that is critical for developing effective antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent studies. It has been tested against several cancer cell lines, including leukemia and solid tumors. For example, one study found that derivatives of this compound exhibited varying levels of cytotoxicity against human leukemia cell lines with IC50 values ranging from 0.96 µM to 6.55 µM . The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways critical for cell growth and survival . For example, it has been suggested that the compound interferes with signaling pathways involved in cancer cell proliferation, leading to growth inhibition.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Various analogs have been synthesized to explore how different substituents affect their efficacy:
Compound | Structural Features | Biological Activity |
---|---|---|
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide | Fluorine substitution instead of chlorine | Potentially different pharmacological profile |
N-(3-bromo-4-methoxyphenyl)-4-methoxybenzamide | Bromine substitution | Varying biological effects due to halogen differences |
N-(3-nitro-4-methoxyphenyl)-4-methoxybenzamide | Nitro group addition | Altered reactivity and potential for different therapeutic effects |
These compounds highlight how specific halogen substitutions and methoxy groups influence the biological activity and chemical reactivity of this compound .
Case Studies
- Antiplasmodial Activity : In a study evaluating antiplasmodial properties against Plasmodium falciparum, this compound showed promising activity with an IC50 value comparable to established antimalarial drugs. This highlights its potential as a lead compound for developing new antimalarial agents .
- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various benzamide derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications in the substitution pattern significantly impacted their antiproliferative effects .
Q & A
Basic: What synthetic routes are recommended for 3-chloro-4-methoxybenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves chlorination of 4-methoxybenzamide derivatives. A common approach uses chlorine gas or chlorinating agents (e.g., SOCl₂) with catalysts like FeCl₃ under controlled temperatures (40–60°C). For example, analogous chlorination of benzoic acid derivatives () highlights the importance of catalyst selection and stoichiometry. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. toluene), reaction time (12–24 hrs), and purification methods (column chromatography or recrystallization). Monitoring via TLC or HPLC ensures intermediate control .
Advanced: How can reaction conditions be optimized to minimize by-products during chlorination?
Methodological Answer:
By-product formation (e.g., over-chlorination or isomerization) can be mitigated by:
- Temperature Modulation: Gradual addition of chlorinating agents at 0–5°C to reduce exothermic side reactions.
- Catalyst Screening: Testing Lewis acids (AlCl₃, ZnCl₂) for regioselectivity, as seen in benzamide chlorination ( ).
- In Situ Monitoring: Using real-time FTIR or Raman spectroscopy to track reaction progress.
- Post-Reaction Quenching: Rapid neutralization with aqueous NaHCO₃ to halt unwanted side reactions. Scalability studies ( ) recommend pilot-scale trials to validate robustness .
Basic: What analytical techniques confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Peaks for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns ().
- IR: C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) validate functional groups.
- Mass Spectrometry: HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 200.0378) .
- Elemental Analysis: Confirms C, H, N, Cl ratios within ±0.3% theoretical values .
Advanced: How does crystallographic analysis resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and packing interactions. For example, studies on N-cyclohexylbenzamide derivatives ( ) revealed planar amide groups and intermolecular H-bonding (N-H···O=C), critical for stability. Data collection at low temperatures (90–100 K) minimizes thermal motion artifacts. Software like SHELX or OLEX2 refines structures, with R-factors <5% indicating high accuracy .
Basic: What in vitro assays evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Kinetics: Use bacterial phosphopantetheinyl transferases (acps-pptase) in a coupled assay with DTNB (Ellman’s reagent) to quantify thiol release ().
- IC₅₀ Determination: Dose-response curves (0.1–100 µM) with positive controls (e.g., triclosan for FabI inhibition).
- Microplate Readers: Monitor absorbance at 412 nm (for DTNB) or fluorescence for NADH-dependent assays .
Advanced: How to address contradictory data in reported biological activities?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., pH, ionic strength) and enzyme isoforms used. For example, acps-pptase vs. acyl carrier protein synthase may yield divergent results ().
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies.
- Structural Analog Comparison: Cross-reference with similar compounds (e.g., 4-chloro-N-(3-methoxyphenyl)benzamide in ) to identify substituent-specific trends .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of chlorinated vapors.
- Waste Disposal: Segregate halogenated waste for incineration, following EPA guidelines ( ).
- Emergency Measures: Immediate rinsing with water for spills and consulting SDS for first aid .
Advanced: How can computational tools predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthesis Software: Tools like Pistachio or Reaxys propose routes using known reactions (e.g., amide coupling or Friedel-Crafts alkylation).
- DFT Calculations: Optimize transition states for chlorination steps to predict regioselectivity ().
- Machine Learning: Train models on databases (e.g., PubChem) to prioritize high-yield routes and avoid hazardous reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.